Compound Description: This group encompasses a series of sulfonamide derivatives bearing a 4-(benzyloxy)phenyl moiety. These compounds were investigated for their antagonistic activity against the human androgen receptor, specifically targeting the activation function 2 (AF2) region. Notably, compound T1-12 within this series exhibited promising antagonistic activity (IC50 = 0.47 μM) and effectively inhibited tumor growth in an in vivo LNCaP xenograft model [].
Compound Description: This compound represents another thiourea derivative incorporating both a trifluoromethyl and a chlorine substituent within its structure. The research focuses on its crystal structure determination and preliminary assessment of its herbicidal activity [].
Compound Description: This compound features a 2-(trifluoromethyl)phenyl group linked to a succinamic acid moiety. The study focuses on characterizing its crystal structure, exploring its intermolecular interactions, and conducting theoretical calculations on its molecular orbitals and reactivity descriptors [].
Compound Description: This compound contains a 2-(trifluoromethyl)phenyl group attached to a hexanamide. This study primarily reports its crystal structure, determined through X-ray diffraction analysis [].
Compound Description: This compound, designated as CHMFL-FLT3-335, acts as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutant. It demonstrates significant antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia cell lines by suppressing FLT3 kinase phosphorylation and downstream signaling, inducing apoptosis, and causing cell cycle arrest [].
Compound Description: This series comprises diaryl urea derivatives containing a pyridine ring. Designed based on the structure of the anticancer drug sorafenib, these compounds were synthesized and evaluated for their anticancer activity against the MCF-7 cell line using the MTT assay. Compounds C1, C3, C6, and C9 within this series demonstrated notable anticancer activity [].
Compound Description: This research investigates three carbonyl thiourea compounds using density functional theory (DFT) calculations to analyze their structural parameters, vibrational frequencies, and electronic properties. The study primarily focuses on correlating theoretical predictions with experimental data, providing insights into the molecular characteristics of these compounds [].
Compound Description: This compound, a trifluoromethyl-substituted benzanilide, exhibits an unusual case of concomitant dimorphism, where two distinct crystal forms exist simultaneously. The study investigates this phenomenon, analyzing the crystal structures, thermal behavior, and intermolecular interactions of both forms [].
Compound Description: This series comprises eleven compounds based on known oxadiazole-containing anticancer and antioxidant agents. These newly synthesized oxadiazoles were tested against a panel of cancer cell lines. Notably, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) showed significant anticancer activity, while 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i) exhibited promising antioxidant activity [].
Compound Description: This compound, designated SRVIC30, has demonstrated antimetastatic effects in previous studies on murine melanoma. This specific study investigated its topical administration in a murine subcutaneous melanoma model. The results showed that topical SRVIC30 treatment increased antioxidant enzyme activity, induced caspase-3-mediated cell death, promoted collagen deposition in tumors, and triggered an inflammatory response in the surrounding skin without apparent toxicity [].
Compound Description: This compound, designated CHMFL-KIT-8140, functions as a potent type II cKIT kinase inhibitor, targeting both the wild-type cKIT and the drug-resistant T670I gatekeeper mutant. It exhibits significant antiproliferative effects against GIST cancer cell lines and effectively inhibits c-KIT-mediated signaling pathways, leading to apoptosis. In vivo studies demonstrated its ability to suppress tumor growth in a BaF3-TEL-cKIT-T670I isogenic cell xenograft model without causing significant toxicity [].
Compound Description: This compound is a thiourea derivative containing a 2-thiazolyl group attached to one nitrogen of the thiourea moiety. This research uses it as a ligand to synthesize mono, homo, and heterobimetallic complexes of palladium (II) with other transition metal ions. These complexes were investigated for their cytotoxicity against the human rhabdomyosarcoma (RMS) cell line and antibacterial activity against S. aureus and E. coli. Notably, a heterobimetallic complex (compound 19) exhibited significant cytotoxicity against the RMS cell line [].
Compound Description: This compound is an intermediate in a synthetic scheme. It is prepared from D,L-tyrosine through a series of reactions including alkylation, diazotization, esterification, hydrogenation, and bromination. No biological activity for this specific compound is mentioned [].
Compound Description: This compound was synthesized and its crystal structure was determined. It displays inhibitory activity against the proliferation of the A549 and BGC-823 cancer cell lines [].
Compound Description: Bay K 8644 is a dihydropyridine derivative that acts as a calcium channel agonist, stimulating both voltage-dependent and non-voltage-dependent calcium channels. In this study, it was shown to increase phosphatidylcholine (PC) secretion in isolated lung epithelial type II cells, suggesting a role for calcium channels in surfactant secretion regulation. The study also revealed that Bay K 8644 elevates intracellular calcium levels and activates protein kinase C (PKC) in these cells, implicating both calcium and PKC in the mechanism of its secretagogue effect [].
Compound Description: This compound, CHMFL-KIT-64, is a potent inhibitor of c-KIT kinase, demonstrating activity against both the wild-type and a broad spectrum of drug-resistant mutants. It displays favorable pharmacokinetic properties and exhibits significant in vivo antitumor efficacy in mouse models driven by various c-KIT mutations, including those resistant to imatinib. These characteristics make it a promising potential therapeutic candidate for treating gastrointestinal stromal tumors (GISTs) [].
Compound Description: This compound is a simple derivative containing a 2-(trifluoromethyl)phenyl group. This study primarily focuses on its crystal structure analysis, revealing intermolecular hydrogen bonding patterns and its packing arrangement []. No biological activity is mentioned.
Compound Description: This compound is a cobalt(II) complex. This study primarily focuses on its crystal structure analysis, revealing the coordination geometry around the cobalt ion and intermolecular interactions in the crystal lattice []. No biological activity is mentioned.
Compound Description: This compound is a thiourea derivative. This study reports its crystal structure, determined through X-ray diffraction analysis []. No biological activity is mentioned.
Compound Description: This compound, T0901317, functions as an inverse agonist of the retinoic acid receptor-related orphan receptors (RORα and RORγ) []. It disrupts the interaction between RORs and their coactivator proteins, suppressing the expression of ROR-target genes. This research highlights its potential as a chemical probe to investigate ROR function and as a starting point for developing selective ROR modulators for metabolic and immune disorders.
Compound Description: This compound is a thiourea derivative synthesized and characterized as part of a series exploring N-(2,2-diphenylacetyl)-N′-substituted thiourea derivatives. Its crystal structure, determined using X-ray diffraction, revealed a stabilized molecular conformation due to an intramolecular hydrogen bond [].
Compound Description: This compound is a complex intermediate in a multistep synthesis utilizing an umpolung amide synthesis strategy []. No biological activity for this specific compound is mentioned.
Compound Description: This compound is a thiourea derivative. This study reports its crystal structure, determined through X-ray diffraction analysis []. No biological activity is mentioned.
Compound Description: Fosnetupitant, specifically its chloride hydrochloride salt, is a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. This study investigates a solution containing fosnetupitant, palonosetron hydrochloride, and dexamethasone for its potential in managing nausea and vomiting associated with highly emetogenic cancer chemotherapy [].
Compound Description: Schreiner's thiourea, characterized by two 3,5-bis(trifluoromethyl)phenyl groups attached to the thiourea moiety, is a widely used hydrogen-bonding organocatalyst in various chemical reactions. This study highlights its applications and properties as a versatile catalyst for promoting a range of transformations [].
Compound Description: This chalcone derivative contains both a 2-(trifluoromethyl)phenyl and a 4-aminophenyl group within its structure. The research focuses on its crystal structure determination, revealing intermolecular hydrogen bonding patterns [].
Compound Description: This compound is a thiosemicarbazide derivative incorporating a 2-(trifluoromethyl)phenyl group. The research focuses on its crystal structure determination, revealing intricate intramolecular and intermolecular hydrogen bonding interactions, including a short N-H⋯F contact [].
Compound Description: This research focuses on synthesizing and characterizing a series of these tetrahydropyrimidine derivatives. The study also includes screening for their antimicrobial activity [], although no specific results are provided.
Compound Description: This compound shows potential medicinal applications, although the specific biological activities are not mentioned in the provided text. The research focuses on developing a rapid and efficient synthetic method for its preparation [].
Compound Description: These compounds represent a final product and its synthetic precursor in a chemical synthesis. The research focuses on their synthesis and characterization using various spectroscopic techniques and X-ray diffraction []. No biological activity is mentioned.
Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide analog, is currently undergoing phase III clinical trials for treating metastatic prostate cancer. Its structure includes a 4-(trifluoromethyl)phenyl group linked to the core quinoline scaffold through a carboxamide linker [].
Compound Description: This study describes the synthesis of a series of 1,8-naphthyridine-based 2-iminothiazolidin-4-one derivatives. These compounds were evaluated for their antibacterial activity and showed promising results, indicating their potential as novel antibacterial agents [].
Compound Description: This compound is a zinc(II) complex. This research focuses on its crystal structure determination, revealing the coordination geometry around the zinc ion, the planarity of the terpyridine ligand, and the intermolecular interactions present in the crystal lattice []. No biological activity is mentioned.
Compound Description: TUBC is a benzimidazole-based thiourea derivative synthesized and investigated for its elastase inhibition, antioxidant activity, and DNA binding ability. It showed promising elastase inhibition, potent free radical scavenging activity, and spontaneous DNA binding properties, suggesting its potential as a multifaceted drug candidate for various biological applications [].
Compound Description: This study focuses on synthesizing and biologically evaluating a series of pyridylpyrazole amides incorporating various heterocyclic motifs, including benzothiazole, thiourea, and urea. Several compounds within this series demonstrated notable insecticidal and fungicidal activities, highlighting their potential as novel pesticidal agents [].
Compound Description: This study investigated a series of these compounds, which are classified as selective androgen receptor modulators (SARMs). The research found that the para-substituent on the phenoxy ring significantly influences the in vivo disposition and activity of these SARMs. This difference in activity was attributed to variations in systemic exposure rather than inherent pharmacological activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.